3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide
Overview
Description
3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide is a complex organic compound that combines the structural features of adamantane, quinoxaline, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the bromination of adamantane to introduce the bromine atom. This is followed by the formation of the carboxamide group through a reaction with an appropriate amine derivative. The quinoxaline moiety is then introduced through a condensation reaction with a suitable precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination step and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoxaline moiety.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of functionalized adamantane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating enzyme activity and receptor binding.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its rigid adamantane core provides stability, while the quinoxaline moiety can introduce electronic functionality.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the quinoxaline moiety can interact with various biological receptors. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
1-bromo-adamantane: A simpler compound with a single bromine substituent on the adamantane core.
2,3-dimethylquinoxaline: A compound that shares the quinoxaline moiety but lacks the adamantane core.
N-adamantylcarboxamide: A compound with the adamantane and carboxamide groups but without the quinoxaline moiety.
Uniqueness
3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide is unique due to its combination of structural features. The presence of the adamantane core provides rigidity and stability, while the quinoxaline moiety introduces electronic functionality. The bromine atom adds further versatility, allowing for additional chemical modifications.
Properties
IUPAC Name |
3-bromo-N-(2,3-dimethylquinoxalin-6-yl)adamantane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O/c1-12-13(2)24-18-6-16(3-4-17(18)23-12)25-19(26)20-7-14-5-15(8-20)10-21(22,9-14)11-20/h3-4,6,14-15H,5,7-11H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZXENKHPQTHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C34CC5CC(C3)CC(C5)(C4)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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